

# physicochemical properties of 2-Amino-2-(2-nitrophenyl)acetic acid

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## Compound of Interest

Compound Name: 2-Amino-2-(2-nitrophenyl)acetic acid

Cat. No.: B1291617

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An In-depth Technical Guide to the Physicochemical Properties of **2-Amino-2-(2-nitrophenyl)acetic acid**

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**2-Amino-2-(2-nitrophenyl)acetic acid** is a synthetically valuable, non-proteinogenic amino acid. As a derivative of phenylglycine, it serves as a crucial building block and intermediate in the fields of medicinal chemistry and organic synthesis. Its structure, featuring an amino group, a carboxylic acid, and a reactive nitrophenyl moiety, makes it a versatile scaffold for the development of more complex molecules.

This compound is frequently utilized as a precursor in the synthesis of novel therapeutic agents, particularly those targeting neurological disorders and compounds with potential anti-inflammatory and analgesic properties.[1] The broader class of nitrophenylglycine derivatives has been investigated for activity at excitatory amino acid receptors, such as the NMDA and AMPA receptors. Antagonists of these receptors are of significant interest for treating a range of neuropathological conditions. Therefore, a thorough understanding of the physicochemical properties of **2-Amino-2-(2-nitrophenyl)acetic acid** is essential for its effective application in drug design, process development, and formulation.

This technical guide provides a summary of the known computational and physical data for **2-Amino-2-(2-nitrophenyl)acetic acid** and its common hydrochloride salt. Due to the limited availability of direct experimental data in public literature, this guide also furnishes detailed, standardized experimental protocols for the determination of its core physicochemical properties.

## Physicochemical Properties

The key properties of a molecule dictate its behavior in both chemical and biological systems, influencing factors such as reactivity, solubility, absorption, and distribution.

## Compound Identification

The compound is commonly supplied as a hydrochloride salt to improve stability and handling.

Identifier	2-Amino-2-(2-nitrophenyl)acetic acid	2-Amino-2-(2-nitrophenyl)acetic acid HCl
CAS Number	50381-53-8	50357-25-0[1]
Molecular Formula	C <sub>8</sub> H <sub>8</sub> N <sub>2</sub> O <sub>4</sub>	C <sub>8</sub> H <sub>8</sub> N <sub>2</sub> O <sub>4</sub> ·HCl[1]
Molecular Weight	196.16 g/mol	232.66 g/mol [1]
Appearance	-	White solid[1]
Purity	-	≥ 95% (by NMR)[1]
Storage	-	0-8°C[1]

## Computed Physicochemical Data

The following properties for the parent compound, **2-Amino-2-(2-nitrophenyl)acetic acid**, have been calculated using computational models.

Property	Value	Source
XLogP3	-1.9	PubChem
Hydrogen Bond Donor Count	2	PubChem
Hydrogen Bond Acceptor Count	5	PubChem
Rotatable Bond Count	2	PubChem
Topological Polar Surface Area	109 Å <sup>2</sup>	PubChem
Complexity	238	PubChem

## Reference Data: 2-Nitrophenylacetic acid

Experimental data for the parent compound is not widely available. However, data for its immediate precursor, 2-Nitrophenylacetic acid (CAS: 3740-52-1), is provided below for reference and comparison.

Property	Value	Source
Melting Point	137-140 °C	Sigma-Aldrich[1]
pKa	3.94	ChemicalBook[2]
Solubility in Water	1.417 g/L (at 20 °C)	Wikipedia[3]
Appearance	Yellow to Pale Brown Crystalline Powder	Wikipedia[3]

## Experimental Protocols & Workflows

The following sections provide detailed methodologies for the synthesis and characterization of **2-Amino-2-(2-nitrophenyl)acetic acid**.

### Synthesis Protocol: Strecker Reaction

The most direct and established method for synthesizing  $\alpha$ -amino acids from aldehydes is the Strecker synthesis.[3] This three-component reaction involves the condensation of an aldehyde

with an ammonia source and a cyanide source to form an  $\alpha$ -aminonitrile, which is subsequently hydrolyzed.

Objective: To synthesize **2-Amino-2-(2-nitrophenyl)acetic acid** from 2-nitrobenzaldehyde.

Materials:

- 2-Nitrobenzaldehyde
- Ammonium chloride ( $\text{NH}_4\text{Cl}$ )
- Sodium cyanide ( $\text{NaCN}$ )
- Methanol ( $\text{MeOH}$ )
- Water ( $\text{H}_2\text{O}$ )
- Concentrated Hydrochloric Acid ( $\text{HCl}$ )
- Sodium hydroxide ( $\text{NaOH}$ ) or Ammonium hydroxide ( $\text{NH}_4\text{OH}$ )
- Diethyl ether or Dichloromethane
- Anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ )
- Standard laboratory glassware (round-bottom flask, condenser, separatory funnel, etc.)
- Magnetic stirrer and heating mantle
- Ice bath

Procedure:

Part 1: Synthesis of 2-Amino-2-(2-nitrophenyl)acetonitrile

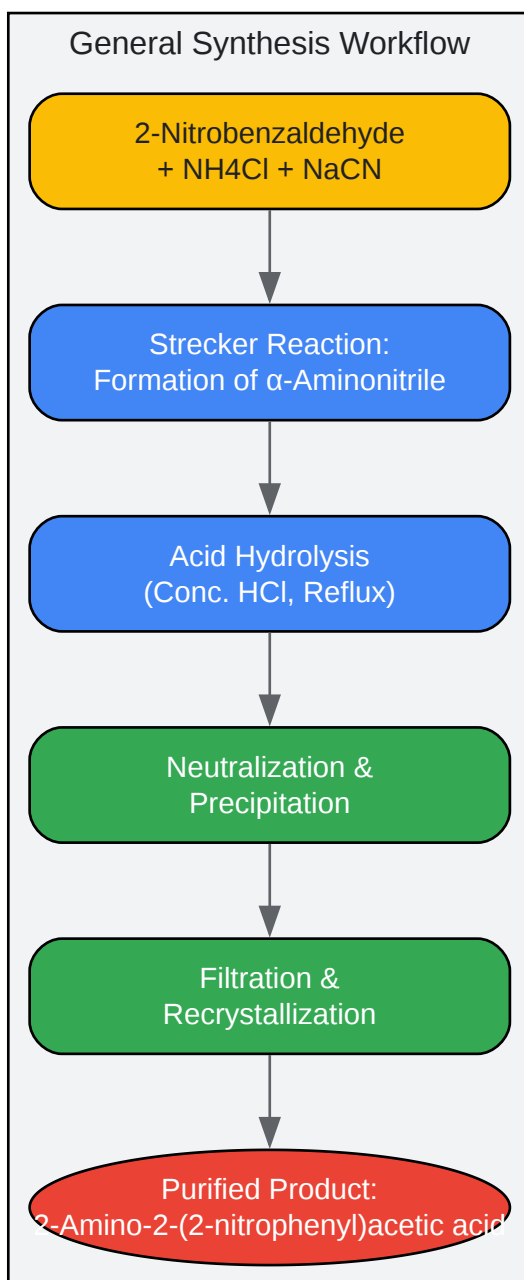
- In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stir bar.
- Dissolve 2-nitrobenzaldehyde (1.0 eq) and ammonium chloride (1.5 eq) in a mixture of methanol and water.

- Cool the solution to 0-5 °C using an ice bath.
- To this stirring solution, add sodium cyanide (1.2 eq) portion-wise, ensuring the temperature remains below 10 °C. Caution: Sodium cyanide is extremely toxic. Handle with appropriate personal protective equipment and have a cyanide antidote kit available.
- Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.
- Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, quench the reaction by adding cold water.
- Extract the aqueous layer with an organic solvent like diethyl ether or dichloromethane (3x volumes).
- Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude  $\alpha$ -aminonitrile intermediate.

#### Part 2: Hydrolysis to **2-Amino-2-(2-nitrophenyl)acetic acid**

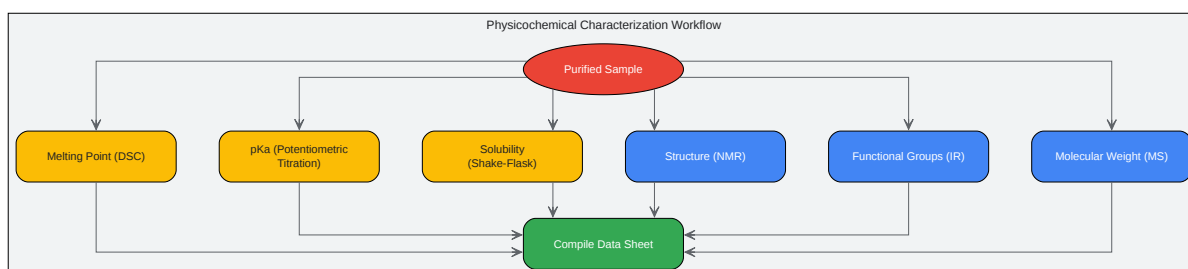
- To the crude 2-amino-2-(2-nitrophenyl)acetonitrile, add concentrated hydrochloric acid (excess).
- Heat the mixture to reflux (typically 90-110 °C) for 4-8 hours. The hydrolysis of the nitrile to a carboxylic acid and the ammonium salt of the amine will occur.
- Monitor the completion of hydrolysis by TLC.
- After cooling to room temperature, carefully neutralize the reaction mixture with a base (e.g., NaOH or NH<sub>4</sub>OH solution) to the isoelectric point of the amino acid (typically pH 5-6) to precipitate the product.
- Collect the solid product by filtration and wash with cold water and then a small amount of cold ethanol.
- Recrystallize the crude product from a suitable solvent system (e.g., water/ethanol) to obtain the purified **2-Amino-2-(2-nitrophenyl)acetic acid**.

## Synthesis and Characterization Workflow Diagrams



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Caption: General workflow for the synthesis of the target compound via Strecker reaction.



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Caption: A standard workflow for determining the key physicochemical properties of the synthesized compound.

## Protocols for Physicochemical Characterization

### 1. Melting Point Determination by Differential Scanning Calorimetry (DSC)

- Principle: DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. A sharp endothermic peak indicates the melting point.
- Procedure:
  - Accurately weigh 2-5 mg of the dried sample into an aluminum DSC pan.
  - Hermetically seal the pan. Prepare an empty, sealed pan as a reference.
  - Place the sample and reference pans into the DSC cell.

- Heat the sample at a constant rate (e.g., 10 °C/min) under an inert nitrogen atmosphere.
- Record the heat flow versus temperature. The onset temperature of the melting endotherm is typically reported as the melting point.

## 2. Acid Dissociation Constant (pKa) by Potentiometric Titration

- Principle: The pKa values correspond to the pH at which the acidic (carboxylic) and basic (amino) groups are 50% titrated. These are determined by monitoring the pH of a solution of the amino acid as a titrant is added.
- Procedure:
  - Prepare a solution of the sample of known concentration (e.g., 0.05 M) in deionized water.
  - Calibrate a pH meter using standard buffer solutions (pH 4, 7, 10).
  - Begin by titrating with a standardized HCl solution (e.g., 0.1 M) to determine the pKa of the carboxylate group (pKa1).
  - In a separate experiment, titrate the sample solution with a standardized NaOH solution (e.g., 0.1 M) to determine the pKa of the ammonium group (pKa2).
  - Record the pH after each incremental addition of titrant.
  - Plot pH versus the volume of titrant added. The pKa values are the pH at the half-equivalence points.

## 3. Solubility Determination by Shake-Flask Method

- Principle: An excess amount of the solid solute is equilibrated with a solvent at a constant temperature. The concentration of the solute in the resulting saturated solution is then measured.
- Procedure:
  - Add an excess amount of the sample to a known volume of the desired solvent (e.g., water, ethanol, DMSO) in a sealed vial.



- Agitate the vial in a temperature-controlled shaker bath (e.g., at 25 °C) for 24-48 hours to ensure equilibrium is reached.
- Allow the suspension to settle. Centrifuge if necessary.
- Carefully withdraw a known volume of the clear supernatant.
- Determine the concentration of the compound in the supernatant using a suitable analytical method, such as UV-Vis spectroscopy or HPLC with a standard calibration curve.
- The solubility is reported in units such as mg/mL or mol/L.

#### 4. Spectroscopic Characterization

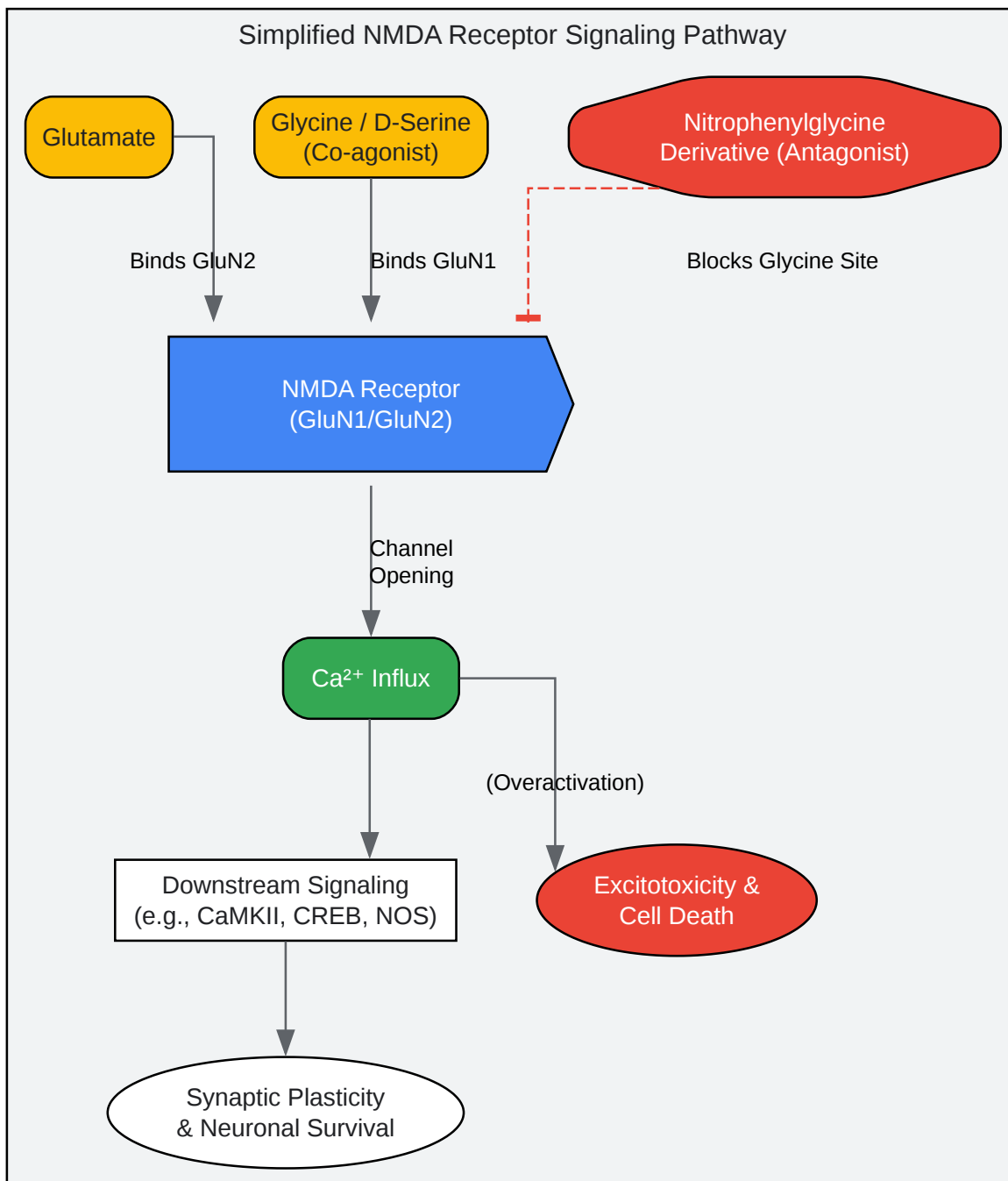
- <sup>1</sup>H and <sup>13</sup>C NMR Spectroscopy:
  - Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d<sub>6</sub> or D<sub>2</sub>O with pH adjustment).
  - Add a small amount of an internal standard (e.g., TMS).
  - Acquire <sup>1</sup>H and <sup>13</sup>C spectra on a high-field NMR spectrometer (e.g., 400 MHz).
  - Process the data to assign chemical shifts (δ), multiplicities, and integrations to the corresponding nuclei in the molecular structure.
- Infrared (IR) Spectroscopy:
  - Prepare the sample, typically as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.
  - Acquire the spectrum over the range of 4000-400 cm<sup>-1</sup>.
  - Identify characteristic absorption bands for key functional groups (e.g., -NH<sub>2</sub>, -COOH, -NO<sub>2</sub>, aromatic C-H).
- Mass Spectrometry (MS):

- Dissolve the sample in a suitable solvent (e.g., methanol/water).
- Infuse the solution into a mass spectrometer, typically using electrospray ionization (ESI).
- Acquire the mass spectrum in both positive and negative ion modes to identify the protonated molecular ion  $[M+H]^+$  and/or the deprotonated molecular ion  $[M-H]^-$  to confirm the molecular weight.

## Biological Context: Relevance to NMDA Receptor Signaling

While **2-Amino-2-(2-nitrophenyl)acetic acid** is an early-stage building block, derivatives of the nitrophenylglycine scaffold have been identified as antagonists of the N-methyl-D-aspartate (NMDA) receptor. The NMDA receptor is a crucial ionotropic glutamate receptor involved in synaptic plasticity, learning, and memory. However, its overactivation (excitotoxicity) is implicated in numerous neurological disorders, including stroke, epilepsy, and neurodegenerative diseases.

NMDA receptor antagonists can block this overactivation. They often act at the glycine co-agonist binding site on the GluN1 subunit of the receptor. The diagram below illustrates a simplified view of the NMDA receptor signaling pathway and the potential point of intervention for antagonists derived from this chemical class.



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Caption: NMDA receptor pathway, a target for antagonists derived from the nitrophenylglycine scaffold.

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